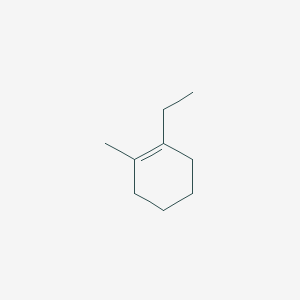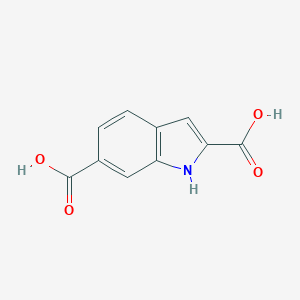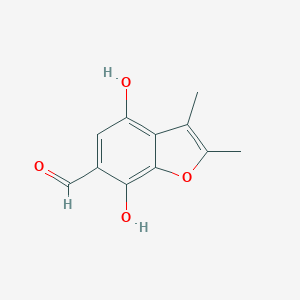
6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl- is a chemical compound that is commonly used in scientific research. It is a yellow powder that is soluble in organic solvents and has a molecular formula of C11H10O3. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl- is not fully understood. However, it is believed that its anti-tumor activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-viral activity may be due to its ability to inhibit viral replication.
Biochemische Und Physiologische Effekte
6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, it has been shown to have antioxidant properties and may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl- in lab experiments is its potential for use in medicinal chemistry. Its anti-tumor, anti-inflammatory, and anti-viral activities make it a promising candidate for the development of new drugs. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl-. One potential direction is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including material science and environmental science. Finally, research is needed to improve the synthesis methods for this compound and to develop new methods for its purification and characterization.
Synthesemethoden
The synthesis of 6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl- can be achieved through several methods. One common method involves the oxidation of 2,3-dimethylphenol with potassium permanganate in the presence of sulfuric acid. Another method involves the reaction of 2,3-dimethylphenol with 1,2-benzoquinone in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems.
Eigenschaften
CAS-Nummer |
19665-71-5 |
|---|---|
Produktname |
6-Benzofuraldehyde, 4,7-dihydroxy-2,3-dimethyl- |
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
4,7-dihydroxy-2,3-dimethyl-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C11H10O4/c1-5-6(2)15-11-9(5)8(13)3-7(4-12)10(11)14/h3-4,13-14H,1-2H3 |
InChI-Schlüssel |
VTVZMEODWOEJPE-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C(=CC(=C12)O)C=O)O)C |
Kanonische SMILES |
CC1=C(OC2=C(C(=CC(=C12)O)C=O)O)C |
Andere CAS-Nummern |
19665-71-5 |
Synonyme |
4,7-Dihydroxy-2,3-dimethyl-6-benzofurancarbaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



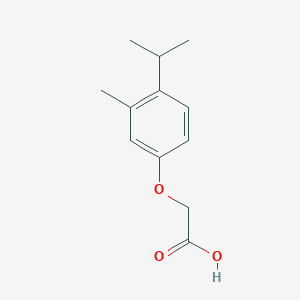

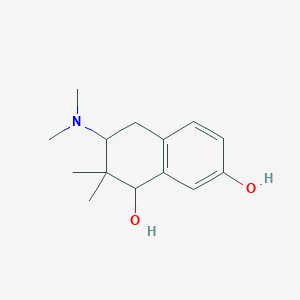
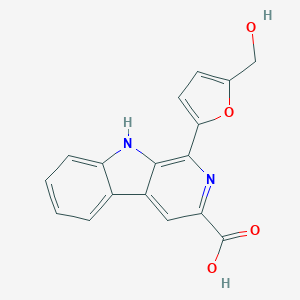
![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
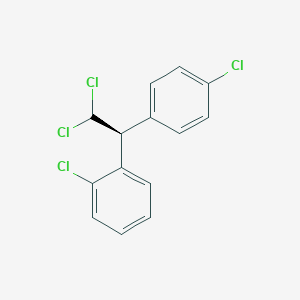
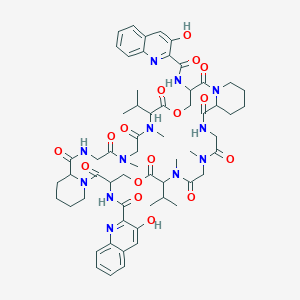
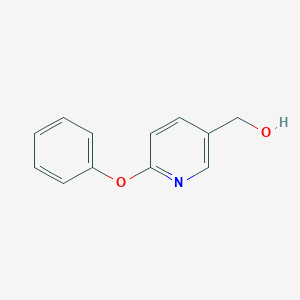
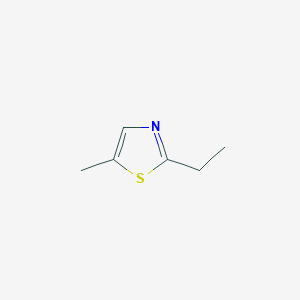
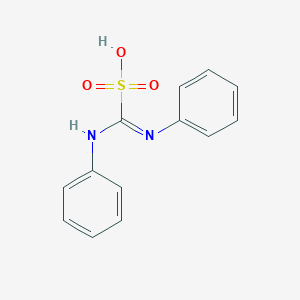
![2-[[(2S)-2-(hexadecanoylamino)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10740.png)
